molecular formula C19H12BrFN4O2S B15110459 4-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

4-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B15110459
M. Wt: 459.3 g/mol
InChI Key: IYLGHDTXENZMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic benzamide derivative featuring a 1,3-thiazole core fused with a 1,2,4-oxadiazole moiety. Key structural elements include:

  • (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene: Provides rigidity and electronic conjugation.
  • 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl: Introduces fluorinated aromaticity and hydrogen-bonding capabilities.

The compound’s design leverages bromine and fluorine substituents to modulate electronic properties and bioavailability, making it relevant for pharmaceutical or agrochemical applications. Structural characterization likely employs techniques such as NMR, IR, and mass spectrometry, with refinement via programs like SHELX .

Properties

Molecular Formula

C19H12BrFN4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

4-bromo-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H12BrFN4O2S/c1-10-15(18-23-16(25-27-18)11-4-8-14(21)9-5-11)28-19(22-10)24-17(26)12-2-6-13(20)7-3-12/h2-9H,1H3,(H,22,24,26)

InChI Key

IYLGHDTXENZMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole and thiazole rings, followed by the introduction of the bromine and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

Compound A : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (from )

  • Core : 1,3,4-Thiadiazole with isoxazole.
  • Key differences : Replaces oxadiazole with isoxazole and thiadiazole, reducing electronegativity.
  • Properties : Melting point 160°C; IR C=O stretch at 1606 cm⁻¹; lower molecular weight (348.39 g/mol) .

Compound B: 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) (from )

  • Core : Thiazole with hydrazone and methylthio groups.
  • Key differences : Lacks oxadiazole but includes a hydrazone linker; molecular weight 360.26 g/mol.
  • Synthesis : 96% yield via condensation of 3-fluorophenylhydrazine .

Compound C : 5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide (from )

  • Core : Benzoxazole with bromo/chloro substituents.
  • Key differences : Benzoxazole instead of thiazole-oxadiazole; higher halogen content increases hydrophobicity.

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~460–480 g/mol (estimated) 348.39 g/mol 360.26 g/mol ~400–420 g/mol
Melting Point Not reported 160°C Not reported Not reported
IR C=O Stretch ~1660–1680 cm⁻¹ (expected) 1606 cm⁻¹ Not applicable ~1680–1700 cm⁻¹
Synthesis Yield Not reported 70% 96% 90% (analogue in )

Electronic and Bioactivity Implications

  • Oxadiazole vs.
  • Bromine vs. Fluorine/Chlorine : Bromine increases steric bulk and polarizability compared to fluorine, influencing receptor binding kinetics.
  • Thiazole-ylidene vs. Benzoxazole : The thiazole-ylidene system may improve planarity and conjugation, aiding in DNA intercalation or enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield and purity?

  • Answer: The synthesis involves multi-step reactions, including the formation of the thiazole and oxadiazole rings. Key steps include:

  • Thiazole ring formation: Reacting α-haloketones with thiourea derivatives under acidic or basic conditions .
  • Oxadiazole ring formation: Cyclization of nitrile derivatives with hydroxylamine under reflux conditions .
  • Critical conditions include temperature control (e.g., 80–120°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product with ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonding) and validates stereochemistry .
  • NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., 4-bromo and 4-fluorophenyl groups) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 2 ppm error) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Answer: The compound’s structural analogs (e.g., thiazole-oxadiazole hybrids) target bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase), disrupting lipid biosynthesis and secondary metabolite production . Biochemical assays (e.g., MIC determination against E. coli and S. aureus) are used to validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

  • Answer: Discrepancies may arise from solvent effects or protein flexibility. Strategies include:

  • Molecular dynamics (MD) simulations: Account for solvation and conformational changes over 100-ns trajectories .
  • Isothermal titration calorimetry (ITC): Measures binding thermodynamics directly, complementing docking studies .
  • Crystallographic refinement (SHELXL): Re-analyze protein-ligand structures with high-resolution data (≤1.5 Å) to identify overlooked interactions .

Q. What experimental design principles should guide the optimization of this compound’s synthetic route for scalability?

  • Answer: Apply Design of Experiments (DoE) to minimize trial runs:

  • Factors: Temperature, catalyst loading, solvent polarity.
  • Response variables: Yield, purity, reaction time.
  • Statistical modeling: Use central composite design to identify optimal conditions (e.g., 90°C, 5 mol% CuI catalyst in DMF) .
  • Flow chemistry: Continuous-flow reactors improve reproducibility and reduce purification steps .

Q. How do steric and electronic effects of substituents (e.g., 4-bromo vs. 4-fluoro) influence the compound’s biological activity?

  • Answer:

  • Steric effects: Bulky groups (e.g., bromophenyl) reduce binding pocket accessibility, as shown in SAR studies of thiazole derivatives .
  • Electronic effects: Electron-withdrawing groups (e.g., -F) enhance electrophilicity, improving interactions with catalytic residues (e.g., Lys152 in AcpS) .
  • Methodology: Compare IC₅₀ values of analogs via enzyme inhibition assays and correlate with Hammett constants (σ) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Answer:

  • Solvent screening: Use vapor diffusion with 1:1 DMSO/ethanol mixtures to promote slow crystal growth .
  • Additives: Introduce trace co-solvents (e.g., glycerol) to stabilize weak intermolecular interactions (C–H⋯O/π) .
  • Cryo-protection: Flash-freeze crystals in liquid N₂ with 25% glycerol to prevent ice formation during SC-XRD .

Methodological Notes

  • Data Validation: Cross-reference NMR shifts with calculated values (e.g., ChemDraw Predict) to detect impurities .
  • Biological Assays: Include positive controls (e.g., ciprofloxacin) and measure cytotoxicity (e.g., MTT assay on HEK293 cells) to confirm selectivity .
  • Computational Tools: Use Gaussian09 for DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.